![molecular formula C11H8F4O2 B15321169 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid is a chemical compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with fluoro and trifluoromethyl groups
Méthodes De Préparation
The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde and cyclopropane derivatives.
Cyclopropanation: The key step involves the cyclopropanation of the phenyl ring. This can be achieved using reagents like diazomethane or Simmons-Smith reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The fluoro and trifluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 3-fluoro-4-(trifluoromethyl)benzoic acid, 4-(trifluoromethyl)phenylacetic acid, and 2-fluoro-5-(trifluoromethyl)benzoic acid.
Uniqueness: The presence of both fluoro and trifluoromethyl groups on the phenyl ring, along with the cyclopropane moiety, imparts unique chemical and physical properties to the compound, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H8F4O2 |
|---|---|
Poids moléculaire |
248.17 g/mol |
Nom IUPAC |
1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8F4O2/c12-8-5-6(10(3-4-10)9(16)17)1-2-7(8)11(13,14)15/h1-2,5H,3-4H2,(H,16,17) |
Clé InChI |
STQNCAJTOJAINA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=C(C=C2)C(F)(F)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




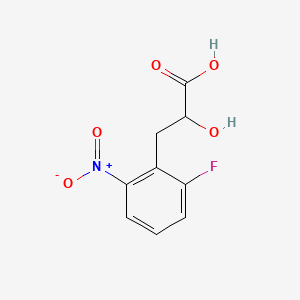
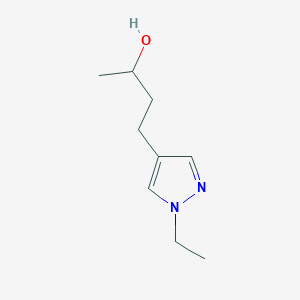
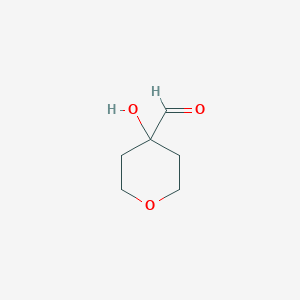
![Sodium2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15321118.png)
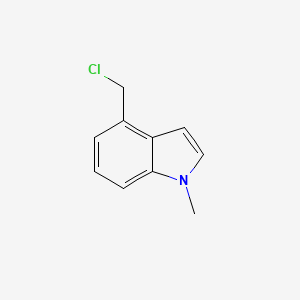

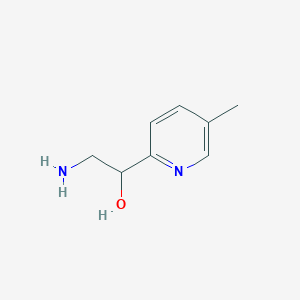
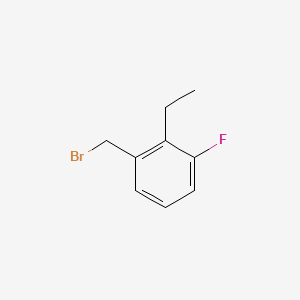

![methyl1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylatehydrochloride](/img/structure/B15321154.png)

![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
